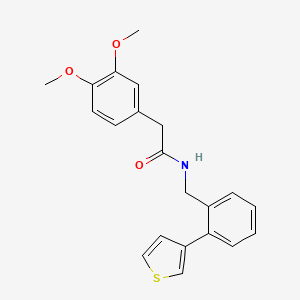

![molecular formula C11H8FN5 B2959258 N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine CAS No. 1021206-67-6](/img/structure/B2959258.png)

N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine” is a compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are a class of N-heterocycles that have been classified as a privileged medicinal scaffold with diverse biological activities . The pyrimidine ring is the building block of DNA and RNA, which could be one possible reason for the wide biological activities of pyrimidine-containing molecules .

Synthesis Analysis

The synthesis of pyrrolopyrimidines involves the reaction of appropriate amines with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The pyrimidine ring is planar, and the phenyl group at the 2-position is almost coplanar with the plane of this ring . This suggests that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. The intermediate compounds are methyl esterified and an aminolysis reaction successfully yields the target compound .科学的研究の応用

Molecular Probes and Pharmacological Studies

A2A Adenosine Receptor Probes :

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including molecules structurally related to N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, such as SCH 442416, have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds, with extended ether-linked chain substituents, have been synthesized for functionalized congeners as pharmacological probes to study the A2AAR. This research aids in understanding the receptor's role in various physiological processes and diseases (Kumar et al., 2011).

Antibacterial Activity

Mycobacterium Tuberculosis Inhibitors :

- Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. Novel derivatives have been synthesized, demonstrating significant in vitro growth inhibition of M. tuberculosis, highlighting their potential as therapeutic agents against tuberculosis (Sutherland et al., 2022).

Synthesis and Chemical Applications

Oxazolidinone Antibacterial Candidate :

- A novel synthetic route for an oxazolidinone antibacterial candidate demonstrated the utility of a pyrazolopyrimidin-derivative as a key intermediate. This research showcases the compound's relevance in developing new antibacterial agents through efficient and environmentally benign synthesis methods (Yang et al., 2014).

Antitumor, Antifungal, and Antibacterial Pharmacophores

Pyrazole Derivatives :

- Studies on pyrazole derivatives, including structures related to this compound, have led to the identification of antitumor, antifungal, and antibacterial pharmacophore sites. These investigations contribute to the development of new pharmacologically active compounds with potential therapeutic applications (Titi et al., 2020).

将来の方向性

The future directions for “N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine” and related compounds could involve further exploration of their biological activities and potential applications in medicine . This could include further optimization of the compound’s structure to enhance its drug-likeness and reduce potential toxicity .

作用機序

Target of Action

N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit various kinases, including Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) and Equilibrative nucleoside transporter 1 (ENT1) and Equilibrative nucleoside transporter 2 (ENT2) . These targets play crucial roles in cellular signaling and nucleoside transport, respectively.

Mode of Action

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can inhibit their targets by binding to the active site of the enzyme, thereby preventing the enzyme from performing its function .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of its targets. For instance, inhibition of MAP4K4 can affect various cellular processes, including cell proliferation, apoptosis, and immune response . Inhibition of ENT1 and ENT2 can affect the transport of nucleosides across cell membranes .

Pharmacokinetics

It’s known that pyrrolo[2,3-d]pyrimidine derivatives generally have good drug-likeness, with a clogp value less than 4 and molecular weight less than 400 . These properties suggest that this compound may have good absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action would depend on the specific context in which it is used. For instance, if used as an antitumor agent, it could potentially inhibit tumor growth by blocking the activity of MAP4K4 . If used as an antiviral agent, it could potentially inhibit viral replication by blocking the activity of ENT1 and ENT2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature could potentially affect its stability and efficacy .

特性

IUPAC Name |

N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5/c12-8-3-1-2-4-9(8)16-10-7-5-15-17-11(7)14-6-13-10/h1-6H,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYYGZBRFGDWPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=NC3=C2C=NN3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2959176.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

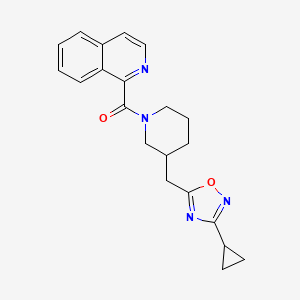

![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-chloroquinoline-4-carboxamide](/img/structure/B2959185.png)

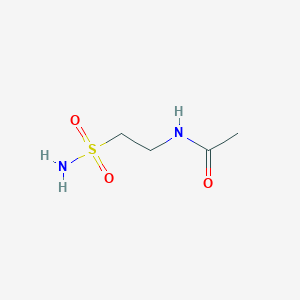

![ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2959188.png)

![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)

![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B2959191.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2959192.png)

![6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2959193.png)

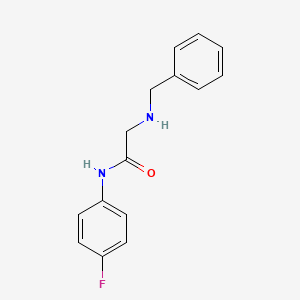

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)

![5-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2959198.png)